molecular formula C15H18BNO3 B6342186 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester CAS No. 2096339-38-5

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342186
CAS No.: 2096339-38-5
M. Wt: 271.12 g/mol
InChI Key: LZZMFVDEKKGJAW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid pinacol ester group attached to a pyridine ring, which is further substituted with a furan ring. The presence of both pyridine and furan rings makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both furan and pyridine rings, which provide additional reactivity and versatility in chemical transformations compared to simpler boronic esters.

Properties

IUPAC Name

2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-17-12(10-11)13-6-5-9-18-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMFVDEKKGJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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